molecular formula C10H6O3 B1627413 2-Benzofuranglyoxylaldehyde CAS No. 40749-31-3

2-Benzofuranglyoxylaldehyde

Cat. No. B1627413
CAS RN: 40749-31-3
M. Wt: 174.15 g/mol
InChI Key: JAAVOKJKWKKIGF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2-Benzofuranglyoxylaldehyde consists of a benzofuran ring attached to a glyoxylaldehyde group. The benzofuran ring is a heterocyclic compound, consisting of a fused benzene and furan ring .

Scientific Research Applications

Benzofuran Derivatives: Therapeutic and Biological Significance

Benzofuran derivatives, including compounds like 2-Benzofuranglyoxylaldehyde, have been widely recognized for their significant therapeutic and biological potential. Their applications span across various fields of pharmaceuticals, agriculture, and polymer industries due to their diverse biological activities. This review delves into the scientific research applications of 2-Benzofuranglyoxylaldehyde by exploring its therapeutic significance and biological roles.

Therapeutic Applications

The therapeutic potential of benzofuran derivatives is vast, with several studies highlighting their effectiveness in treating a multitude of diseases. These compounds have demonstrated pronounced anticancer, antitubercular, antidiabetic, anti-Alzheimer, and anti-inflammatory properties. The structural presence of the benzofuran nucleus in numerous bioactive natural and synthetic compounds underscores its importance in pharmaceutical applications. Recent developments have identified benzofuran derivatives as potent inhibitors against various diseases, viruses, fungi, microbes, and enzymes, suggesting their potential as pro-drugs in future therapeutic interventions (Dawood, 2019).

Biological Activities

The biological activities of benzofuran compounds are equally remarkable. Studies have shown that most benzofuran compounds exhibit strong anti-tumor, antibacterial, anti-oxidative, and anti-viral activities. Their natural occurrence and the discovery of novel benzofuran compounds with significant biological activities make them potential lead compounds for natural drug development. Innovative methods for constructing benzofuran rings have also been discovered, enhancing the synthesis of complex benzofuran derivatives for further biological evaluation (Miao et al., 2019).

Antimicrobial Applications

Benzofuran and its derivatives have emerged as a scaffold of choice for designing antimicrobial agents active toward clinically approved targets. Their unique structural features and broad array of biological activities position benzofuran as a privileged structure in the field of drug discovery, especially in the search for efficient antimicrobial candidates. The development of new drugs leveraging the benzofuran scaffold focuses on creating antimicrobial agents with potent activity against various microbial diseases (Hiremathad et al., 2015).

properties

IUPAC Name

2-(1-benzofuran-2-yl)-2-oxoacetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6O3/c11-6-8(12)10-5-7-3-1-2-4-9(7)13-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAAVOKJKWKKIGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20596551
Record name (1-Benzofuran-2-yl)(oxo)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20596551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzofuranglyoxylaldehyde

CAS RN

40749-31-3
Record name (1-Benzofuran-2-yl)(oxo)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20596551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2-acetylbenzofuran (100 g) and selenium dioxide (69.3 g) was dissolved in water (20 ml) and dioxan (500 ml) and heated under reflux for 24 h. The reaction mixture was filtered and the solvent evaporated to give a dark-red solid which was taken up in dimethylformamide and heated on a steam bath for 8 h. The solution was filtered, the solvent evaporated and the residue triturated with ether to give the title compound (65.4 g).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
69.3 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Benzofuranglyoxylaldehyde
Reactant of Route 2
2-Benzofuranglyoxylaldehyde
Reactant of Route 3
2-Benzofuranglyoxylaldehyde
Reactant of Route 4
2-Benzofuranglyoxylaldehyde
Reactant of Route 5
2-Benzofuranglyoxylaldehyde
Reactant of Route 6
2-Benzofuranglyoxylaldehyde

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